REACTION_CXSMILES
|
[C:1]([O-:4])(=O)[CH3:2].[NH4+:5].[CH2:6]1[CH2:11][CH2:10][CH2:9][CH2:8]C1.[OH-:12].[NH4+].[CH:14](O)(C)C>>[NH2:5][C:10]([CH:9]([CH3:8])[CH3:14])=[CH:11][C:6]([O:4][CH2:1][CH3:2])=[O:12] |f:0.1,3.4|
|
Name
|
ethyl isobutyryl acetate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
68.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
crude product
|
Quantity
|
90.9 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon atmosphere with a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
A total of ˜30 mL of water was collected in the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
An ice bath was used
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the reaction to 10° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC(=CC(=O)OCC)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |